molecular formula C4H12Cl2N2O B3021867 (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride CAS No. 137277-16-8

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride

Cat. No.: B3021867
CAS No.: 137277-16-8
M. Wt: 175.05
InChI Key: PJOPFTSMNUPXIB-NDXJVULZSA-N
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Description

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride typically involves the diastereoselective preparation of substituted δ-valerolactones, followed by further chemical transformations . One common method includes the use of tert-butanesulfinamide as a chiral auxiliary to achieve high stereoselectivity . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride include:

  • (3R,4R)-Tetrahydrofuran-3,4-diamine dihydrochloride
  • (3R,4S)-3,4-Diaminocyclopentan-1-ol dihydrochloride
  • Pyrrolidine derivatives

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry makes it a valuable intermediate in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .

Properties

IUPAC Name

(3S,4R)-oxolane-3,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPFTSMNUPXIB-NDXJVULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712384
Record name (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033712-94-5
Record name (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Reactant of Route 2
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Reactant of Route 3
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Reactant of Route 4
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Reactant of Route 5
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Reactant of Route 6
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride

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